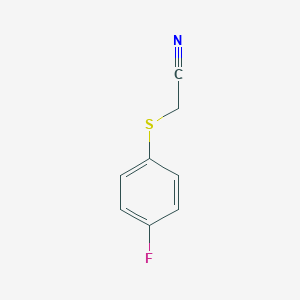

(4-Fluorophenylthio)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLSPRQCMQITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342390 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-21-4 | |

| Record name | (4-Fluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18527-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorophenylthio)acetonitrile CAS number and properties

An In-depth Technical Guide to (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a specialized chemical compound that serves as a valuable building block for researchers and scientists in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a fluorine-substituted aromatic ring, a flexible thioether linkage, and a reactive nitrile functional group, makes it a versatile precursor for a wide range of more complex molecules. The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1] Similarly, the nitrile group is a key pharmacophore and a versatile synthetic handle, capable of being transformed into amines, carboxylic acids, and various heterocycles.[2]

This guide provides a comprehensive technical overview of this compound, designed for drug development professionals and synthetic chemists. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, handling, and application, thereby grounding its utility in the principles of modern chemical science.

Part 1: Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points are critical for designing reactions, planning purification strategies, and ensuring safe handling.

| Identifier | Value | Source |

| CAS Number | 18527-21-4 | [3][4][5][6][7] |

| IUPAC Name | 2-((4-fluorophenyl)thio)acetonitrile | [5] |

| Synonyms | ((4-Fluorophenyl)sulfanyl)acetonitrile | [3] |

| Molecular Formula | C₈H₆FNS | [3][4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Solid | [5][8] |

| Melting Point | 32-35 °C | [3][4] |

| Canonical SMILES | N#CCSC1=CC=C(F)C=C1 | [5] |

| InChI Key | BJFLSPRQCMQITC-UHFFFAOYSA-N | [5] |

The molecule's structure integrates three key components. The 4-fluorophenyl group introduces electronic modifications and a potential site for metabolic blocking. The thioether (sulfide) bridge provides conformational flexibility and can be oxidized to the corresponding sulfoxide or sulfone to modulate solubility and polarity. Finally, the acetonitrile moiety contains acidic α-protons and a nitrile group that is a precursor to many other functionalities.

Part 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound after synthesis or before use is paramount. The following are the expected spectroscopic signatures based on its structure. While actual spectra should be run for confirmation, these predictions serve as a reliable benchmark for validation.

| Technique | Expected Signature |

| ¹H NMR | * Aromatic Region: Two signals appearing as doublets (or more complex multiplets) integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), typically in the range of δ 7.0-7.6 ppm. |

-

Aliphatic Region: A singlet integrating to 2H for the methylene protons (-S-CH₂-CN), expected around δ 3.7-4.0 ppm. | | ¹³C NMR | * Nitrile Carbon: A signal around δ 115-120 ppm.

-

Aromatic Carbons: Four distinct signals in the δ 115-165 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF).

-

Methylene Carbon: A signal for the -CH₂- group around δ 20-25 ppm. | | Infrared (IR) | * C≡N Stretch: A sharp, medium-intensity absorption peak around 2240-2260 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1475-1600 cm⁻¹ range. | | Mass Spec. (MS) | * Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight.

-

Key Fragments: Fragmentation patterns may show peaks corresponding to the loss of the CH₂CN group or cleavage yielding the 4-fluorothiophenolate radical cation. |

Part 3: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing this compound is through the nucleophilic substitution (Sₙ2) reaction between 4-fluorothiophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

1. Reagents and Equipment:

-

4-Fluorothiophenol (1.0 eq)

-

Bromoacetonitrile (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

2. Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorothiophenol (1.0 eq) and anhydrous acetonitrile. Stir until the thiophenol is fully dissolved.

-

Expertise & Causality: Using an inert atmosphere prevents the oxidative dimerization of the thiophenol to a disulfide, a common side reaction. Acetonitrile is an excellent choice of solvent as it is polar aprotic, which favors Sₙ2 reactions, and readily dissolves all reactants.[9]

-

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes.

-

Expertise & Causality: K₂CO₃ is a mild, solid base that is sufficient to deprotonate the acidic thiol (pKa ~6.5) to form the highly nucleophilic thiophenolate anion. It is preferred over stronger bases like NaH for safety and ease of handling.

-

-

Alkylation: Slowly add bromoacetonitrile (1.05 eq) dropwise to the stirring suspension.

-

Expertise & Causality: A slight excess of the electrophile ensures complete consumption of the valuable thiophenol. Dropwise addition helps control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (e.g., with a 1:4 Ethyl Acetate/Hexanes mobile phase). The reaction is complete when the 4-fluorothiophenol spot has been completely consumed (typically 2-4 hours).

-

Trustworthiness: TLC provides a real-time, visual confirmation of the reaction's progress, preventing premature or unnecessarily long reaction times. This is a crucial self-validating step.

-

-

Workup: Once complete, filter the reaction mixture to remove the solid K₂CO₃. Concentrate the filtrate using a rotary evaporator. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x) in a separatory funnel. Dry the organic layer over anhydrous sodium sulfate.

-

Expertise & Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification & Verification: Filter off the sodium sulfate and concentrate the organic layer in vacuo to yield the crude product. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions (identified by TLC) and concentrate to yield this compound as a solid. Confirm identity and purity using the spectroscopic methods outlined in Part 2.

Part 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile scaffold for library synthesis.

Caption: Key reaction pathways from this compound.

-

Nitrile Group Transformations: The nitrile can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), providing a key building block for creating amide or sulfonamide linkages. Alternatively, acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, another fundamental functional group in drug molecules.[2]

-

Sulfur Oxidation: The thioether can be selectively oxidized. Using one equivalent of an oxidant like m-CPBA yields the sulfoxide, while an excess produces the sulfone. This transformation is critical in drug development for fine-tuning a compound's polarity, solubility, and ability to act as a hydrogen bond acceptor.

-

Role in Medicinal Chemistry: As a building block, this compound allows for the introduction of the 4-fluorophenyl moiety, a common feature in many approved drugs. Fluorine can block sites of metabolic attack (e.g., para-hydroxylation) and can increase binding affinity to target proteins through favorable electrostatic interactions.[1] The entire scaffold can be used to construct novel inhibitors or probes for various biological targets.[10]

Part 5: Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling to minimize exposure risk.

| Hazard Category | Classification and Statements |

| GHS Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 (Respiratory Irritation)[11] |

| Signal Word | Warning [11] |

| Hazard Pictogram | GHS07 (Exclamation Mark)[11] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[11] |

| Precautionary Statements | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] |

Safe Handling Protocol

-

Engineering Controls: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.

-

Handling: Avoid direct contact with the substance. Use spatulas and weighing paper for solids. Avoid creating dust.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and light. The container must be kept tightly closed.[8][11] It is incompatible with strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of waste material in a labeled, sealed container according to local, state, and federal regulations. Do not discharge into drains or rivers.[11]

Conclusion

This compound emerges as a highly functionalized and synthetically attractive building block for the modern chemist. Its combination of a metabolically robust fluorinated ring and a versatile nitrile handle makes it particularly suited for applications in drug discovery and development. By understanding its fundamental properties, mastering its synthesis through validated protocols, and respecting its handling requirements, researchers can effectively leverage this compound to construct novel molecular entities with significant therapeutic potential.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 18527-21-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. arctomsci.com [arctomsci.com]

- 7. 18527-21-4|2-((4-Fluorophenyl)thio)acetonitrile|BLD Pharm [bldpharm.com]

- 8. 4-Fluorophenylthioacetonitrile Supplier & Manufacturer in China | High Purity CAS 2417-93-4 | Specifications, Safety, Applications [nj-finechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of (4-Fluorophenylthio)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the expected spectral data for the compound (4-Fluorophenylthio)acetonitrile (CAS: 18527-21-4). While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers synthesizing or working with this compound, enabling them to validate their own experimental findings.

Introduction: The Analytical Imperative

This compound is a bifunctional organic molecule incorporating a fluorinated aromatic ring, a thioether linkage, and a nitrile group. Its structural motifs are common in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in any research and development workflow. Spectroscopic analysis is the cornerstone of this confirmation, providing a detailed electronic and vibrational fingerprint of the molecule.

This guide outlines the theoretical underpinnings and practical protocols for acquiring and interpreting the NMR, IR, and MS data for this target compound. The causality behind instrumental parameter selection and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.4!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="0,1.4!"]; F1 [label="F", pos="3.6,1.4!"]; S1 [label="S", pos="-1.5,-0.7!"]; C7 [label="CH₂", pos="-2.7,0!"]; C8 [label="C", pos="-3.9,-0.7!"]; N1 [label="N", pos="-5.1,-1.4!"]; H2 [label="H", pos="1.2,-1.7!"]; H3 [label="H", pos="3.3,0!"]; H5 [label="H", pos="1.2,3.1!"]; H6 [label="H", pos="-0.9,1.4!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1; C4 -- F1; S1 -- C7; C7 -- C8; C8 -- N1 [style=triple];

// Aromatic hydrogens C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;

// Annotations lbl [label="this compound\nC₈H₆FNS\nMW: 167.21", pos="-2,-3!", fontsize=14]; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments will provide definitive information on the electronic environment of each unique nucleus.

Expertise & Causality: Experimental Design

The choice of solvent and instrument frequency is paramount for resolving key structural features. Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak[1][2]. A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex splitting patterns of the aromatic protons, which arise from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Self-Validating Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

-

Instrument Setup: Use a standard 5 mm NMR tube. The experiment should be conducted at a controlled temperature, typically 298 K (25 °C).

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve sensitivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

Data Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm[1].

Predicted Data & Interpretation

The following tables summarize the predicted NMR data. Chemical shifts are estimated based on additive models and comparison to analogous structures like 4-fluorothiophenol and benzyl cyanide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Labeled Proton (Fig. 2) | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₐ | 7.45 - 7.55 | dd (or m) | JH-H ≈ 8.8, JH-F ≈ 5.5 | 2H | Aromatic (ortho to -S-) |

| Hₑ | 7.05 - 7.15 | t (or dd) | JH-H ≈ 8.8, JH-F ≈ 8.8 | 2H | Aromatic (ortho to -F-) |

| Hₓ | 3.75 | s | - | 2H | Methylene (-S-CH₂ -CN) |

Interpretation:

-

Aromatic Region (7.0-7.6 ppm): The para-substituted aromatic ring is expected to produce a complex, pseudo-second-order pattern. The protons ortho to the sulfur (Hₐ) are deshielded relative to those ortho to the fluorine (Hₑ). Both sets of protons will show coupling to each other (ortho H-H coupling, ~9 Hz) and coupling to the fluorine atom. The H-F coupling constants vary with distance: ³JH-F (for Hₑ) is typically larger than ⁴JH-F (for Hₐ)[3]. This results in two overlapping multiplets, often appearing as a doublet of doublets or a triplet-like multiplet.

-

Aliphatic Region (3.75 ppm): The methylene protons (Hₓ) are adjacent to both a sulfur atom and a nitrile group. They are chemically equivalent and not coupled to any other protons, thus they are expected to appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| 162.5 (d, ¹JC-F ≈ 248 Hz) | Aromatic C-F | C -F |

| 135.0 (d, ³JC-F ≈ 8 Hz) | Aromatic C-H | C H (ortho to -S-) |

| 128.5 (d, ⁴JC-F ≈ 3 Hz) | Aromatic C-S | C -S |

| 117.5 | Nitrile | -C N |

| 116.5 (d, ²JC-F ≈ 22 Hz) | Aromatic C-H | C H (ortho to -F-) |

| 18.0 | Methylene | -S-C H₂-CN |

Interpretation:

-

Six distinct carbon signals are expected.

-

The carbon directly bonded to fluorine (C -F) will appear far downfield and as a doublet with a very large one-bond coupling constant (¹JC-F).

-

The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine.

-

The nitrile carbon (C N) appears around 117.5 ppm, a characteristic shift[4][5].

-

The aliphatic methylene carbon (-S-C H₂-) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Predicted Data & Interpretation

Table 3: Predicted Characteristic IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak |

| 2260 - 2240 | C≡N Stretch | Nitrile | Medium, Sharp |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1500 - 1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1210 | C-F Stretch | Aryl-Fluoride | Strong |

| 1100 - 1085 | In-plane C-H Bend | Aromatic | Medium |

| 850 - 810 | Out-of-plane C-H Bend | 1,4-disubstituted aromatic | Strong |

| 750 - 650 | C-S Stretch | Thioether | Weak-Medium |

Interpretation: The IR spectrum provides a clear diagnostic map. The most telling peak will be the sharp absorption around 2250 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) functional group[6]. The presence of the fluorinated aromatic ring will be confirmed by a strong C-F stretching band around 1230 cm⁻¹ and the characteristic C=C stretching and C-H bending bands in the fingerprint region, particularly the strong out-of-plane bend around 830 cm⁻¹ indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~100 µg/mL).

-

GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 100 °C to 250 °C).

-

MS Ionization: The eluting compound enters the mass spectrometer source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a quadrupole or ion trap analyzer.

Predicted Data & Interpretation

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 167 | [M]⁺˙ | [C₈H₆FNS]⁺˙ | Molecular Ion |

| 127 | [M - CH₂CN]⁺ | [C₆H₄FS]⁺ | Loss of acetonitrile radical |

| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation |

| 96 | [C₅H₄S]⁺˙ | [C₅H₄S]⁺˙ | Thiophenyl-related fragment |

| 40 | [CH₂CN]⁺ | [C₂H₂N]⁺ | Acetonitrile fragment |

Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺˙) . For this compound, this peak is expected at m/z 167 , corresponding to its monoisotopic mass. The presence of sulfur would also produce a characteristic [M+2]⁺˙ peak at m/z 169 with an abundance of ~4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The C-S bond is a likely point of cleavage.

M [label="[C₈H₆FNS]⁺˙\nm/z = 167\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₆H₄FS]⁺\nm/z = 127"]; F2 [label="[C₆H₄F]⁺\nm/z = 109"];

M -> F1 [label="- •CH₂CN"]; F1 -> F2 [label="- S"]; }

A major fragmentation pathway likely involves the cleavage of the S-CH₂ bond, leading to the loss of a neutral acetonitrile radical (•CH₂CN) to form a stable fluorophenylthiol cation at m/z 127 . Further fragmentation could involve the loss of the sulfur atom to yield the fluorophenyl cation at m/z 109 .

Conclusion

This guide establishes a comprehensive analytical framework for the characterization of this compound. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can confidently acquire and interpret their own experimental results. The combination of ¹H and ¹³C NMR provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitrile, aryl-fluoride, thioether), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness in structural elucidation.

References

Unveiling the Bio-Potential: A Technical Guide to (4-Fluorophenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylthio)acetonitrile, a synthetic organosulfur compound, presents a compelling scaffold for biological investigation. While direct experimental data on its bioactivity remains nascent, its structural motifs—a fluorinated phenyl ring, a thioether linkage, and a nitrile group—are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive framework for exploring the potential biological activities of this compound. Drawing upon predictive in silico analysis and the known activities of structurally analogous compounds, we delineate potential therapeutic avenues, including antimicrobial and enzyme inhibitory effects. This document serves as a foundational resource, offering detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate the latent biological promise of this compound.

Introduction: Deconstructing this compound

This compound (C₈H₆FNS) is a small molecule characterized by a 4-fluorophenyl group linked to an acetonitrile moiety through a sulfur atom. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether and nitrile functionalities are known to participate in various biological interactions. The nitrile group, in particular, is a feature of over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] The lipophilic nature of the phenylthio- portion of the molecule suggests potential for membrane permeability, a key factor in bioavailability.

This guide will navigate the theoretical landscape of this compound's bioactivity, grounded in computational predictions and the established pharmacology of related chemical classes. We will then transition from the theoretical to the practical, providing robust methodologies for the empirical validation of these predicted activities.

In Silico Prediction of Biological Activity and Pharmacokinetics

To illuminate the potential biological activities and pharmacokinetic profile of this compound, a suite of in silico predictive tools was employed. These computational models leverage vast datasets of known chemical structures and their experimental biological activities to forecast the properties of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Predictive models are crucial for early-stage drug discovery to anticipate a compound's behavior in a biological system.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| - Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| - Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Permeability | Yes | Potential for central nervous system activity. |

| - P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration. |

| Metabolism | ||

| - CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |

| - CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with a broad range of commonly prescribed drugs. |

| Excretion | ||

| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Less likely to be actively secreted by the kidneys. |

| Toxicity | ||

| - AMES Toxicity | No | Low probability of being mutagenic. |

| - hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| - Hepatotoxicity | Yes | Potential for liver toxicity, warranting careful in vitro and in vivo assessment. |

Disclaimer: These are in silico predictions and require experimental validation.

Predicted Biological Targets and Activities

Based on structural similarity to known bioactive molecules, several potential biological activities for this compound can be hypothesized.

-

Antimicrobial Activity: The thioether and nitrile moieties are present in various antimicrobial compounds. Thioether-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The electrophilic nature of the nitrile group and the overall molecular structure suggest potential for interaction with enzyme active sites. Specifically, inhibition of cysteine proteases or other thiol-dependent enzymes is a plausible mechanism of action.[2]

Proposed Avenues for Biological Investigation

The in silico data provides a rational basis for prioritizing experimental investigations. The following sections outline detailed protocols for assessing the most promising potential biological activities of this compound.

Assessment of Antimicrobial Activity

The structural features of this compound warrant a thorough investigation of its antimicrobial properties.

Caption: Workflow for assessing the antimicrobial activity of this compound.

-

Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Preparation of Microbial Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Evaluation of Cytotoxicity

Prior to extensive biological characterization, it is imperative to assess the compound's general cytotoxicity against mammalian cell lines. The MTT assay is a robust and widely used method for this purpose.

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Investigation of Enzyme Inhibitory Activity

The potential for enzyme inhibition should be explored through a general screening approach followed by more specific assays if a "hit" is identified.

Caption: General workflow for screening the enzyme inhibitory potential of this compound.

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare a stock solution of the enzyme and the specific substrate.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) to allow for potential binding.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the rate of product formation using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence over time).

-

Controls: Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. If significant inhibition is observed, perform a dose-response study to determine the IC50 value.

Conclusion and Future Directions

This compound represents a molecule of untapped potential. The in silico predictions presented in this guide suggest promising avenues for investigation, particularly in the realms of antimicrobial and enzyme inhibitory activities. The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate these predictions.

Future work should focus on the synthesis of analogs to establish structure-activity relationships (SAR). Modifications to the phenyl ring substitution, the thioether linkage, and the nitrile group will provide valuable insights into the molecular determinants of any observed biological activity. Confirmed in vitro activity should be followed by more complex cell-based assays and, eventually, in vivo studies to assess efficacy and safety in a whole-organism context. This structured approach will be critical in determining whether this compound or its derivatives can be developed into novel therapeutic agents.

References

Thermochemical properties of (4-Fluorophenylthio)acetonitrile

An In-depth Technical Guide to the Thermochemical Properties of (4-Fluorophenylthio)acetonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the key thermochemical properties of this compound. In the absence of extensive literature data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the experimental and computational protocols necessary to elucidate its energetic landscape. By leveraging established principles of combustion calorimetry, sublimation enthalpy measurement, and high-level quantum chemical calculations, this guide explains the causality behind experimental choices and establishes a self-validating system for obtaining reliable thermochemical data. This information is critical for understanding the stability, reactivity, and formulation potential of this compound in pharmaceutical applications.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound (C₈H₆FNS) is a molecule of interest in medicinal chemistry due to the prevalence of its constituent functional groups—a fluorinated aromatic ring, a thioether linkage, and a nitrile group—in various pharmacologically active compounds. The thermochemical properties of this molecule, particularly its standard molar enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), and enthalpy of combustion (ΔcH°), are fundamental to understanding its intrinsic stability, potential decomposition pathways, and behavior in different physical states.

In drug development, this data is invaluable for:

-

Polymorph Screening: Different crystalline forms of a drug can have different lattice energies, impacting solubility and bioavailability. Thermochemical data helps in characterizing these forms.

-

Formulation and Stability Studies: Understanding the energetic properties of a compound is crucial for developing stable formulations and predicting shelf-life.

-

Process Safety and Scale-up: Knowledge of the energy released during combustion or decomposition is vital for ensuring the safety of manufacturing processes.

-

Computational Modeling: Experimental thermochemical data serves as a benchmark for validating and refining computational models used in drug design and discovery.

Given the limited specific data for this compound, this guide will focus on the established methodologies for determining these crucial parameters.

Experimental Determination of Thermochemical Properties

A dual-pronged experimental approach is necessary to fully characterize the thermochemical properties of this compound in both the condensed and gaseous phases.

Enthalpy of Combustion via Rotating-Bomb Calorimetry

The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is most accurately determined from the standard molar enthalpy of combustion, ΔcH°(cr). For a compound containing sulfur and fluorine, static-bomb calorimetry is inadequate due to the formation of a complex mixture of products (e.g., HF, CF₄, SO₂, SO₃, and H₂SO₄) that are difficult to quantify accurately.[1] Therefore, a rotating-bomb calorimeter is the instrument of choice. This technique ensures that the final combustion products are dissolved in a suitable solvent, leading to a well-defined final state.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity this compound (typically 0.5-1.0 g) is weighed accurately. A known mass of a combustion auxiliary, such as benzoic acid or paraffin oil, is used to ensure complete combustion.

-

Bomb Charging: The sample is placed in a platinum crucible within the stainless steel combustion bomb. A measured amount of a suitable solvent (e.g., a dilute solution of hydrazine dihydrochloride to reduce any halogens and oxyacids to a single, well-defined state) is added to the bomb.

-

Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[2] The bomb is then placed in the calorimeter, and the contents are ignited electrically.

-

Rotation and Equilibration: Immediately after ignition, the bomb is rotated to ensure thorough mixing of the combustion products with the internal solvent, facilitating the formation of a uniform solution.

-

Temperature Measurement and Data Analysis: The temperature change of the calorimeter is measured with high precision. The energy equivalent of the calorimeter is determined in separate calibration experiments using a certified standard like benzoic acid. The standard specific energy of combustion is then calculated.

-

Product Analysis: The final solution in the bomb is analyzed to quantify the amounts of sulfuric acid and hydrofluoric acid formed. This is crucial for applying corrections and defining the final state of the reaction.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated and, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), and H₂SO₄(aq)), the standard molar enthalpy of formation of this compound in the crystalline state is derived.

Logical Framework for Combustion Calorimetry

References

Methodological & Application

Synthesis of (4-Fluorophenylthio)acetonitrile from 4-fluorothiophenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of (4-Fluorophenylthio)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient S-alkylation of 4-fluorothiophenol with chloroacetonitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the purification and characterization of the final product. The provided protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a reliable methodology for the preparation of this key intermediate.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorinated phenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The nitrile group also serves as a versatile handle for further chemical transformations.

This guide focuses on the nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetonitrile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic chemistry.[1][2] In this process, the thiolate anion, generated in situ from 4-fluorothiophenol by a base, acts as a potent nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile and displacing the chloride leaving group.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is a classic example of an SN2 reaction. The key steps are:

-

Deprotonation: 4-fluorothiophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 4-fluorothiolate anion.

-

Nucleophilic Attack: The 4-fluorothiolate anion attacks the carbon atom bearing the chlorine in chloroacetonitrile. This attack occurs from the backside relative to the leaving group, leading to an inversion of configuration if the carbon were chiral.[2]

-

Transition State: The reaction proceeds through a high-energy transition state where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[1]

-

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of this compound.

The choice of a polar aprotic solvent, such as acetonitrile, is crucial as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[3]

Experimental Protocol

This protocol is based on established methodologies for S-alkylation of thiols and is optimized for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Fluorothiophenol | 371-42-6 | 128.17 | 5.00 g | 0.039 mol |

| Chloroacetonitrile | 107-14-2 | 75.50 | 3.25 g (2.73 mL) | 0.043 mol |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 8.09 g | 0.058 mol |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluorothiophenol (5.00 g, 0.039 mol), anhydrous potassium carbonate (8.09 g, 0.058 mol), and 100 mL of anhydrous acetonitrile.

-

Inert Atmosphere: Flush the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.

-

Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Chloroacetonitrile: Add chloroacetonitrile (2.73 mL, 0.043 mol) dropwise to the suspension over a period of 10 minutes using a dropping funnel. An initial exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate if necessary.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 32-35 °C[4] |

| Molecular Formula | C₈H₆FNS |

| Molecular Weight | 167.21 g/mol |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.45 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.65 (s, 2H, S-CH₂-CN).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 163.5 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz, Ar-C), 128.5 (d, J=3 Hz, Ar-C), 116.5 (d, J=22 Hz, Ar-C), 117.0 (CN), 15.5 (S-CH₂).

-

IR (KBr, cm⁻¹): ν 2250 (C≡N stretch), 1590, 1490 (C=C aromatic stretch), 1230 (C-F stretch), 830 (para-disubstituted benzene).

-

Mass Spectrometry (EI): m/z 167 (M⁺), 128, 109.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[5]

-

4-Fluorothiophenol: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Has a strong, unpleasant odor.[6]

-

Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor.[7]

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction- Inactive reagents- Wet solvent or reagents | - Monitor reaction by TLC to ensure completion- Use fresh, high-purity reagents- Use anhydrous solvents and reagents |

| Presence of starting material | - Insufficient reaction time or temperature- Insufficient base | - Increase reaction time or ensure reflux temperature is reached- Use the recommended stoichiometry of the base |

| Formation of disulfide byproduct | - Oxidation of thiophenol | - Maintain a strict inert atmosphere throughout the reaction |

| Difficulty in purification | - Co-eluting impurities | - Optimize the solvent system for column chromatography- Attempt recrystallization from different solvent systems |

Conclusion

The synthesis of this compound from 4-fluorothiophenol and chloroacetonitrile via an SN2 reaction is a reliable and efficient method for producing this important synthetic intermediate. By following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain high-purity material for their drug discovery and development programs. The characterization data provided serves as a benchmark for product validation.

References

- 1. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 2. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]

- 3. sites.temple.edu [sites.temple.edu]

- 4. preprints.org [preprints.org]

- 5. orgsyn.org [orgsyn.org]

- 6. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 7. Acetonitrile [webbook.nist.gov]

Application Note: Laboratory-Scale Synthesis of (4-Fluorophenylthio)acetonitrile

Introduction

(4-Fluorophenylthio)acetonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, incorporating a fluorinated aromatic ring, a thioether linkage, and a nitrile group, offers multiple points for further chemical modification. This application note provides a detailed, robust, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound. The described methodology is based on the well-established S-alkylation of a thiophenol, a reaction analogous to the Williamson ether synthesis.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary safety precautions and characterization techniques.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between 4-fluorothiophenol and chloroacetonitrile. The reaction proceeds in two key stages:

-

Deprotonation of the Thiol: 4-Fluorothiophenol, being more acidic than its alcohol counterpart, is readily deprotonated by a suitable base (e.g., sodium hydride or a strong hydroxide) to form the highly nucleophilic 4-fluorothiophenoxide anion.[1] The increased acidity of thiols compared to alcohols is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.

-

Nucleophilic Attack: The generated thiophenoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetonitrile. This concerted, one-step SN2 mechanism results in the displacement of the chloride leaving group and the formation of the new carbon-sulfur bond, yielding this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment

| Reagent/Material | Formula | M.W. | Amount | Moles | Purity | Supplier |

| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 5.00 g | 0.039 mol | ≥98% | Sigma-Aldrich |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 3.25 g (2.73 mL) | 0.043 mol | ≥99% | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 1.72 g (60% dispersion in oil) | 0.043 mol | 60% | Sigma-Aldrich |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | ACS grade | Fisher Scientific |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - | - | Lab prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | 95% | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | As needed | - | - | Lab prepared |

-

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, Büchner funnel, rotary evaporator.

Safety Precautions

-

4-Fluorothiophenol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

-

Sodium Hydride (60% in mineral oil): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear appropriate PPE.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Use in a fume hood.

-

General: All manipulations should be carried out in a well-ventilated fume hood. Safety glasses, a lab coat, and appropriate gloves are mandatory. An inert atmosphere is crucial for the safe handling of sodium hydride.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a septum.

-

Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Preparation of the Thiophenoxide:

-

Under a positive flow of inert gas, carefully add the sodium hydride (1.72 g of 60% dispersion) to the reaction flask.

-

Add anhydrous acetonitrile (50 mL) to the flask via a cannula or syringe.

-

Stir the suspension at room temperature.

-

In a separate, dry flask, dissolve 4-fluorothiophenol (5.00 g) in anhydrous acetonitrile (20 mL).

-

Slowly add the 4-fluorothiophenol solution to the sodium hydride suspension via a dropping funnel or syringe pump over 20-30 minutes. Hydrogen gas will evolve. Control the addition rate to maintain a gentle effervescence.

-

After the addition is complete, stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-fluorothiophenoxide.

-

-

S-Alkylation Reaction:

-

Dissolve chloroacetonitrile (3.25 g) in anhydrous acetonitrile (30 mL).

-

Add the chloroacetonitrile solution dropwise to the stirred thiophenoxide suspension at room temperature over 20 minutes.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water (50 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a pale yellow solid or oil, can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the white to off-white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water (1:1) and dry under vacuum.

-

Expected Yield and Physical Properties

-

Yield: 75-85%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 32-35 °C[3]

-

Molecular Formula: C₈H₆FNS

-

Molecular Weight: 167.21 g/mol

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.50 (m, 2H, Ar-H ortho to -S-)

-

δ 7.05-7.15 (m, 2H, Ar-H meta to -S-)

-

δ 3.65 (s, 2H, -S-CH₂-CN)

-

Note: The aromatic protons will exhibit coupling with the fluorine atom.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 163.0 (d, J = 248 Hz, C-F)

-

δ 134.5 (d, J = 8 Hz, Ar-C ortho to -S-)

-

δ 128.0 (d, J = 3 Hz, Ar-C-S)

-

δ 117.0 (s, -CN)

-

δ 116.5 (d, J = 22 Hz, Ar-C meta to -S-)

-

δ 20.0 (s, -S-CH₂-CN)

-

Note: The carbon signals of the fluorinated ring will show splitting due to C-F coupling.

-

Infrared (IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

~3060 (C-H, aromatic)

-

~2930 (C-H, aliphatic)

-

~2250 (C≡N, nitrile stretch)

-

~1590, 1490 (C=C, aromatic ring)

-

~1230 (C-F stretch)

-

~830 (para-disubstituted benzene)

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%): 167 (M⁺), 127, 109.

Discussion and Mechanistic Insights

The choice of a strong, non-nucleophilic base like sodium hydride is critical to efficiently deprotonate the thiol without competing in the subsequent substitution reaction. The use of an anhydrous polar aprotic solvent like acetonitrile is advantageous as it can dissolve the reactants and intermediates while favoring the SN2 mechanism.

A potential side reaction is the oxidation of the 4-fluorothiophenol or its corresponding thiophenoxide to form the disulfide, 1,2-bis(4-fluorophenyl)disulfane, especially if the reaction is not maintained under an inert atmosphere. However, under the prescribed anhydrous and oxygen-free conditions, this side reaction is minimized.

The work-up procedure is designed to remove the inorganic salts and any remaining base. The final purification by recrystallization is generally effective in yielding a product of high purity.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can confidently prepare this versatile chemical intermediate for their synthetic endeavors. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

Application Notes & Protocols: The Strategic Use of (4-Fluorophenylthio)acetonitrile in Modern Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of (4-Fluorophenylthio)acetonitrile, a highly versatile and strategic building block for the synthesis of complex heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the construction of novel molecular architectures. Detailed protocols, mechanistic diagrams, and data interpretation guidelines are provided to ensure scientific integrity and reproducibility.

Introduction: The Value Proposition of a Fluorinated Thioacetonitrile Building Block

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional materials.[1][2][3] Their synthesis, therefore, is a cornerstone of modern organic chemistry. The strategic incorporation of fluorine into these scaffolds has become a benchmark in drug design, as the unique properties of the C-F bond can profoundly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[4][5][6][7]

This compound emerges as a particularly powerful reagent due to the synergistic interplay of its three key functional components:

-

The Activated Methylene Group: Positioned between a sulfur atom and a potent electron-withdrawing nitrile group, the α-carbon's protons are highly acidic. This facilitates easy deprotonation by a base, creating a nucleophilic carbanion that is central to initiating a wide range of carbon-carbon bond-forming reactions.[8]

-

The Nitrile Moiety: The cyano group (C≡N) is not only an essential activating group but also a versatile functional handle. It can participate directly in cyclization reactions to form amino-substituted heterocycles or be hydrolyzed, reduced, or otherwise transformed in subsequent synthetic steps.[9]

-

The (4-Fluorophenyl)thio Group: This moiety introduces both the crucial fluorine atom and a sulfur atom. The sulfur provides a key heteroatom for the construction of sulfur-containing rings like thiophenes and thiazoles, while the 4-fluoro substituent acts as a bioisostere for hydrogen, enhancing the pharmacological profile of the final compound.[10]

This guide will focus on two primary applications of this reagent: the synthesis of polysubstituted aminothiophenes via a Thorpe-Ziegler type cyclization and the construction of complex pyridine scaffolds through multi-component reactions.

Synthesis of Substituted 3-Aminothiophenes via Thorpe-Ziegler Cyclization

A robust method for constructing the thiophene ring using this compound involves a two-step, one-pot sequence: S-alkylation followed by a base-catalyzed Thorpe-Ziegler intramolecular cyclization. This approach is highly effective for creating densely functionalized 3-aminothiophenes, which are valuable intermediates in medicinal chemistry.[3]

Mechanism and Rationale

The reaction proceeds through a logical sequence initiated by the high acidity of the α-proton of this compound.

-

Alkylation: In the presence of a suitable base (e.g., Potassium Carbonate), the active methylene group is deprotonated. The resulting carbanion acts as a potent nucleophile, attacking an α-halocarbonyl compound (like ethyl 2-chloroacetate) to form a new C-C bond, yielding a key intermediate.

-

Intramolecular Cyclization: A stronger base (e.g., Sodium Ethoxide) is then introduced to deprotonate the other active methylene group (adjacent to the newly introduced ester). This second carbanion then attacks the carbon atom of the nitrile group in an intramolecular fashion, forming a five-membered ring.

-

Tautomerization: The resulting cyclic imine intermediate is unstable and rapidly tautomerizes to the stable, aromatic 3-aminothiophene product. This final step is the thermodynamic driving force for the reaction.

dot graph "Thorpe_Ziegler_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="this compound\n+ Ethyl 2-chloroacetate", fillcolor="#FFFFFF", fontcolor="#202124"]; Base1 [label="Base (K₂CO₃)\nDeprotonation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Alkylated Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Base2 [label="Strong Base (NaOEt)\nCyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclic Imine\n(Unstable)", fillcolor="#FFFFFF", fontcolor="#202124"]; Taut [label="Tautomerization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Aminothiophene Product\n(Aromatic)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Base1 [label="Step 1"]; Base1 -> Intermediate1; Intermediate1 -> Base2 [label="Step 2"]; Base2 -> Intermediate2; Intermediate2 -> Taut [label="Step 3"]; Taut -> Product; } dpt Caption: Thorpe-Ziegler workflow for 3-aminothiophene synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 3-amino-4-((4-fluorophenyl)thio)thiophene-2-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Ethyl 2-chloroacetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Sodium Ethoxide (NaOEt), 21% solution in ethanol (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH), absolute

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add anhydrous K₂CO₃ (1.5 eq) to the solution and stir the resulting suspension at room temperature for 15 minutes.

-

Slowly add ethyl 2-chloroacetate (1.1 eq) dropwise via syringe over 10 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetonitrile is consumed.

-

Once the alkylation is complete, cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium ethoxide solution (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. A color change is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

-

Synthesis of Substituted Pyridines via Multi-Component Reaction

The activated methylene of this compound is an excellent starting point for Knoevenagel condensation, which creates a versatile α,β-unsaturated intermediate. This intermediate can then be trapped in a multi-component reaction (MCR) to rapidly build molecular complexity, such as the synthesis of highly substituted 2-amino-3-cyanopyridines.[11]

Mechanistic Rationale

This MCR strategy is an elegant example of reaction telescoping, where multiple transformations occur in a single pot.

-

Knoevenagel Condensation: this compound reacts with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a basic catalyst (e.g., piperidine) to form an electron-deficient alkene intermediate.

-

Michael Addition: A second active methylene compound, such as malononitrile, is deprotonated by the base and adds to the Knoevenagel adduct in a conjugate (Michael) fashion.

-

Cyclization & Aromatization: The resulting adduct undergoes a rapid intramolecular cyclization, where one of the nitrile groups is attacked by the newly formed carbanion. This is followed by the elimination of a hydrogen molecule (or oxidation) to yield the stable, aromatic pyridine ring.

dot graph "MCR_Pyridine_Synthesis" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Reagents [label="Reagents:\nthis compound\n+ Benzaldehyde\n+ Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Knoevenagel\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="α,β-Unsaturated\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Michael Addition\n(Malononitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Linear Adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Oxidative\nAromatization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted 2-Aminopyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagents -> Catalyst; Catalyst -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Step4; Step4 -> Product; } dpt Caption: Workflow for multi-component pyridine synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of 2-Amino-3-cyano-5-((4-fluorophenyl)thio)-4-phenylpyridine

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (0.2 eq)

-

Ethanol (EtOH)

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.

-

Stir the mixture to form a homogeneous solution or a fine suspension.

-

Add piperidine (0.2 eq) to the mixture. This will act as the catalyst for the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours.

-

Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure pyridine derivative.

-

Data Summary and Characterization

The successful synthesis of these heterocyclic compounds must be confirmed through rigorous analytical characterization. Below is a table summarizing expected outcomes and key data points for the example protocols.

| Compound | Synthetic Method | Typical Yield | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Expected Mass (M+H)⁺ |

| Ethyl 3-amino-4-((4-fluorophenyl)thio)thiophene-2-carboxylate | Thorpe-Ziegler | 65-80% | 110-115 | 7.0-7.5 (m, Ar-H), 6.1 (s, br, NH₂), 4.2 (q, CH₂), 1.3 (t, CH₃) | 312.06 |

| 2-Amino-3-cyano-5-((4-fluorophenyl)thio)-4-phenylpyridine | MCR | 70-85% | 215-220 | 7.2-7.8 (m, Ar-H), 6.8 (s, br, NH₂), 8.4 (s, Pyridine-H) | 349.09 |

Scientific Integrity: Causality and Experimental Insights

-

Expertise in Base Selection: The choice of base is critical and non-interchangeable between the protocols. In the thiophene synthesis, a weaker base like K₂CO₃ is sufficient for the initial alkylation, preventing premature self-condensation. A much stronger base, sodium ethoxide, is required to generate the second carbanion necessary for the Thorpe-Ziegler cyclization. For the pyridine MCR, a catalytic amount of a weaker, organic base like piperidine is ideal as it promotes both the Knoevenagel and Michael addition steps without causing unwanted side reactions.

-